molecular formula C18H18BrClN2O2 B2459085 1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-(3-chlorophenyl)propan-1-one CAS No. 2380168-42-1

1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-(3-chlorophenyl)propan-1-one

Cat. No.: B2459085
CAS No.: 2380168-42-1
M. Wt: 409.71
InChI Key: OGHMAXCDBKSWJP-UHFFFAOYSA-N
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Description

1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-(3-chlorophenyl)propan-1-one is a synthetic organic compound that features a pyrrolidine ring, a bromopyridine moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-(3-chlorophenyl)propan-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Bromopyridine Moiety: This step often involves a Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds.

    Attachment of the Chlorophenyl Group: This can be done through nucleophilic substitution reactions or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-(3-chlorophenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-(3-chlorophenyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-(3-chlorophenyl)propan-1-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modulating their activity. The bromopyridine and chlorophenyl groups can enhance binding affinity and selectivity for certain targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-(3-chlorophenyl)propan-1-one is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity. The presence of both bromopyridine and chlorophenyl groups can enhance its potential as a versatile scaffold in drug discovery and other applications.

Properties

IUPAC Name

1-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(3-chlorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrClN2O2/c19-16-11-21-8-6-17(16)24-15-7-9-22(12-15)18(23)5-4-13-2-1-3-14(20)10-13/h1-3,6,8,10-11,15H,4-5,7,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHMAXCDBKSWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Br)C(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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